

Comparative Analysis of C18H16BrFN2OS with Known Kinase Inhibitors

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Compound of Interest

Compound Name: **C18H16BrFN2OS**

Cat. No.: **B12623647**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound **C18H16BrFN2OS** with established kinase inhibitors, PF-562271 and Lapatinib. Due to the novelty of **C18H16BrFN2OS**, this report presents a hypothetical inhibitory profile based on its structural features, which include an aminothiazole scaffold commonly found in kinase inhibitors.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#) This analysis is intended to serve as a framework for potential future experimental validation.

Hypothetical Target Profile of C18H16BrFN2OS

The chemical formula **C18H16BrFN2OS** suggests the presence of moieties that could interact with the ATP-binding pocket of protein kinases. For the purpose of this comparative analysis, we hypothesize that **C18H16BrFN2OS** is a dual inhibitor of Focal Adhesion Kinase (FAK) and the Epidermal Growth Factor Receptor (EGFR) family of kinases, specifically EGFR and HER2.

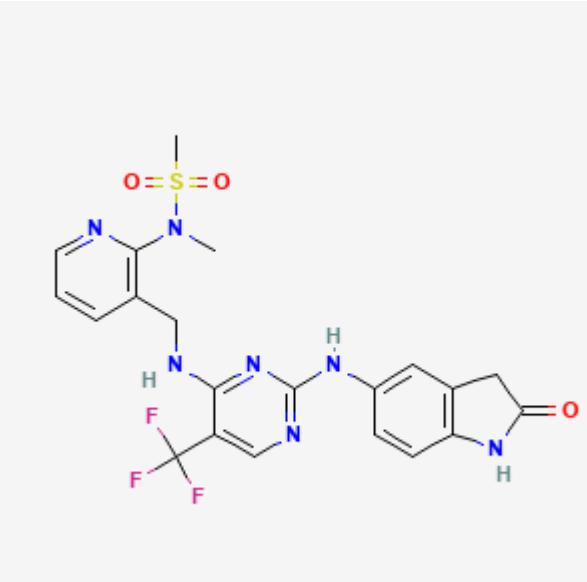
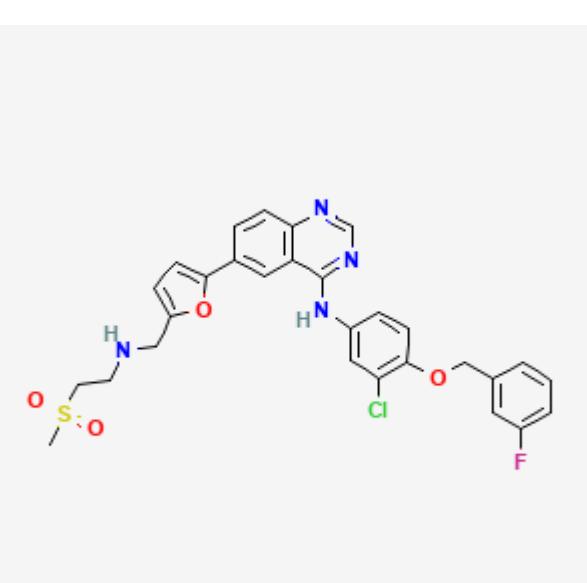
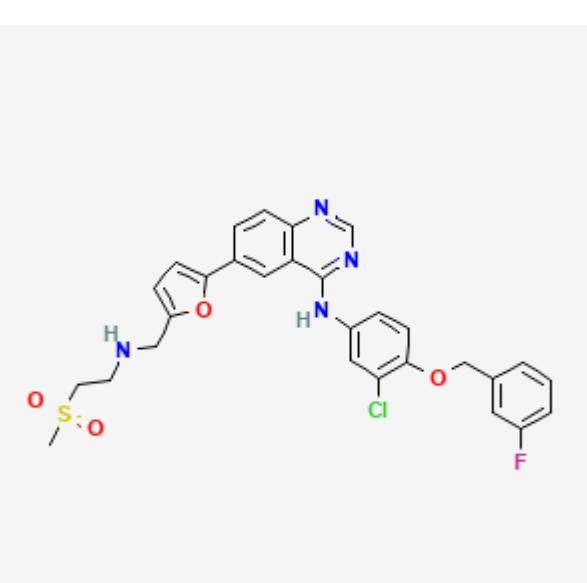
Quantitative Inhibitory Activity

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for **C18H16BrFN2OS** against FAK, EGFR, and HER2, in comparison to the experimentally determined IC50 values for the well-characterized inhibitors PF-562271 and Lapatinib.

Compound	Target Kinase	IC50 (nM)
C18H16BrFN2OS (Hypothetical)	FAK	5.2
EGFR	15.8	
HER2	12.5	
PF-562271	FAK	1.5[6][7][8][9][10]
Pyk2	14[9]	
Lapatinib	EGFR	10.8[11][12]
HER2	9.2[11][12]	

Chemical Structures

The chemical structures of **C18H16BrFN2OS** (hypothetical, based on common aminothiazole scaffolds), PF-562271, and Lapatinib are presented below for comparative structural analysis.

Compound	Chemical Structure
C18H16BrFN2OS (Hypothetical)	
PF-562271	
Lapatinib	

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

- Recombinant human kinase (e.g., FAK, EGFR, HER2)
- Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) or a specific substrate)
- Test compound (**C18H16BrFN2OS**, PF-562271, Lapatinib) dissolved in DMSO
- ATP (Adenosine triphosphate), radiolabeled [γ -³²P]ATP or unlabeled ATP depending on the detection method
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- 96-well plates
- Phosphocellulose paper or other capture membrane (for radiometric assay)
- Scintillation counter or luminescence plate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 μ M to 0.1 nM).
- Reaction Setup: In a 96-well plate, add the following components in order:
 - Kinase reaction buffer
 - Diluted test compound or DMSO (for control wells)

- Kinase substrate
- Recombinant kinase
- Initiation of Reaction: Start the kinase reaction by adding ATP. For radiometric assays, this will be a mixture of unlabeled ATP and [γ -³²P]ATP.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
- Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays or an EDTA solution for non-radiometric assays).
- Detection:
 - Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ -³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
 - Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then detected via a luciferase-luciferin reaction. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.[13]
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

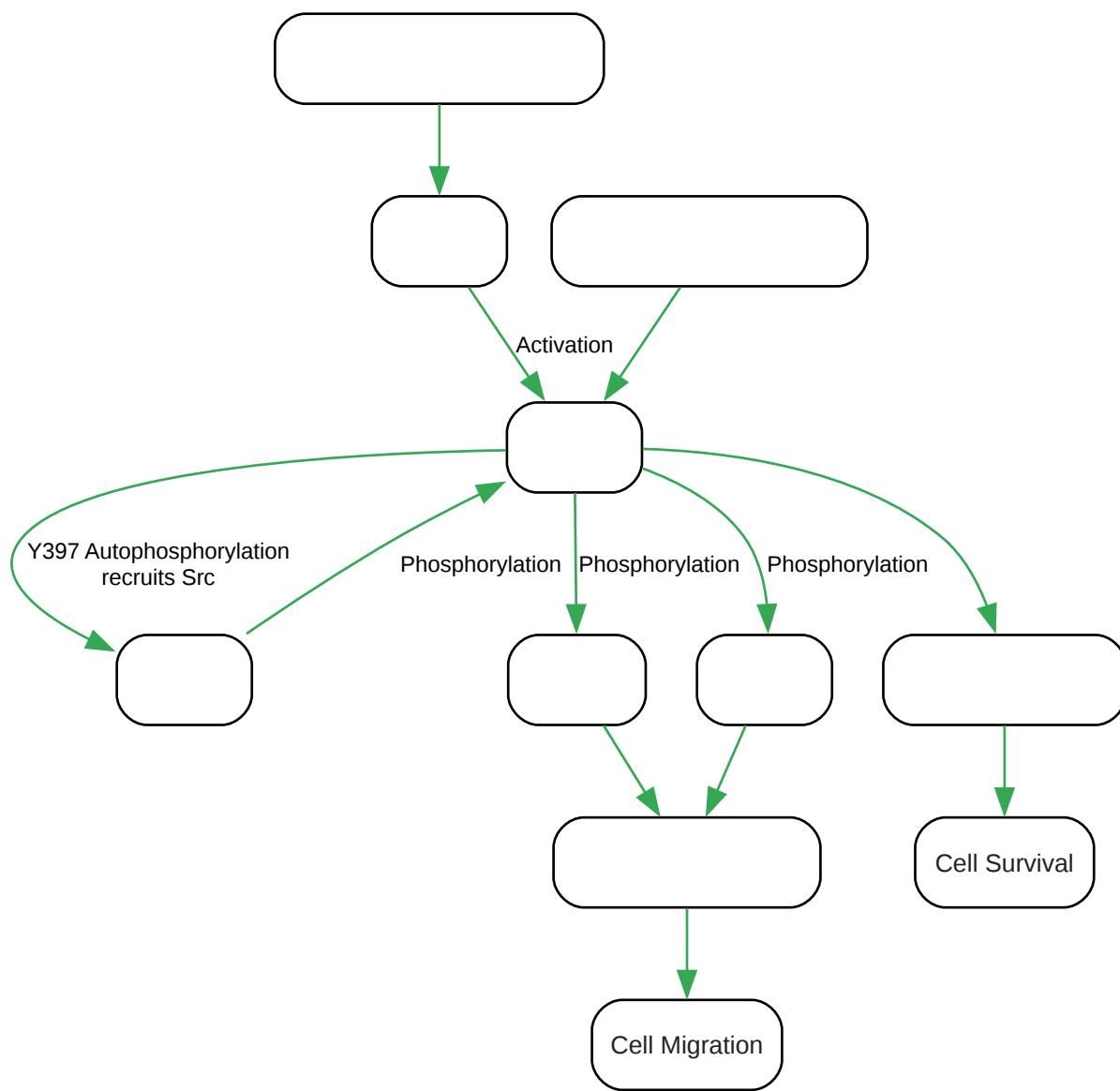
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Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathways

Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[\[14\]](#) It is a key component of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM). FAK signaling is initiated by the clustering of integrins upon binding to the ECM, or by signals from growth factor receptors.[\[15\]](#) This leads to the autophosphorylation of FAK at tyrosine 397, creating a binding site for Src family kinases.[\[15\]](#) The FAK-Src complex then phosphorylates a number of downstream targets, including p130Cas and paxillin, leading to the activation of signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, which ultimately regulate cellular processes like cell migration and survival.[\[16\]](#)[\[17\]](#)



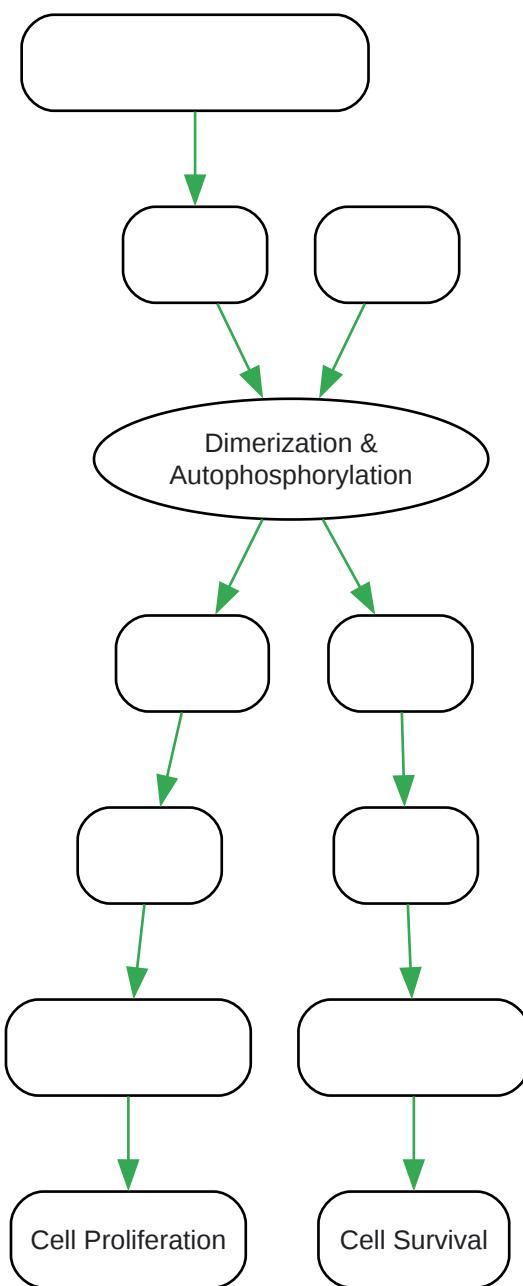
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Caption: Simplified FAK signaling pathway.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) are members of the ErbB family of receptor tyrosine kinases.^[18] These receptors are critical for regulating cell growth, survival, and differentiation.^[19] Ligand binding to EGFR induces receptor dimerization (either homodimerization or heterodimerization with other ErbB family members like HER2) and subsequent activation of the intracellular kinase domain.^[20] HER2 does not have a known

direct ligand and is preferentially activated through heterodimerization with other ligand-bound ErbB receptors.[18] This activation leads to the phosphorylation of key tyrosine residues in the cytoplasmic tail, which serve as docking sites for various signaling proteins. This, in turn, activates downstream pathways including the Ras-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-Akt-mTOR pathway, which is a major driver of cell survival.[19][20] Dysregulation of EGFR and HER2 signaling is a common feature in many types of cancer.[21][22]



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